azanium](/img/structure/B12437766.png)
[(4-Chlorophenyl)methyl](methylidyne)azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le [(4-Chlorophényl)méthyl]azanium est un composé organique qui présente des applications significatives dans divers domaines de la chimie et de l'industrie. Ce composé est connu pour sa structure chimique unique, qui comprend un groupe chlorophényle lié à une fraction méthylidène azanium. Il est souvent utilisé en chimie synthétique en raison de sa réactivité et de sa polyvalence.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du [(4-Chlorophényl)méthyl]azanium implique généralement la chloration du toluène suivie d'une réaction avec une source d'azanium appropriée. Une méthode courante implique la réaction du 4-chlorotoluène avec un précurseur méthylidène azanium dans des conditions contrôlées. La réaction est généralement effectuée en présence d'un catalyseur et sous atmosphère inerte pour éviter les réactions secondaires indésirables.
Méthodes de production industrielle
En milieu industriel, la production du [(4-Chlorophényl)méthyl]azanium est mise à l'échelle en utilisant des réacteurs à flux continu. Cette méthode garantit une qualité de produit constante et des rendements plus élevés. Le procédé implique la chloration du toluène dans de grands réacteurs suivie de l'introduction de la source d'azanium. Les conditions de réaction sont soigneusement surveillées pour maintenir une température et une pression optimales.
Analyse Des Réactions Chimiques
Types de réactions
Le [(4-Chlorophényl)méthyl]azanium subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les sulfoxydes ou sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses amines ou hydrocarbures correspondants.
Substitution : Le groupe chlorophényle peut subir des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium ou le tert-butylate de potassium sont utilisés dans les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les amines et divers dérivés substitués du composé d'origine.
Applications de la recherche scientifique
Le [(4-Chlorophényl)méthyl]azanium a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son utilisation dans le développement de médicaments, en particulier dans la synthèse de produits pharmaceutiques.
Industrie : Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du [(4-Chlorophényl)méthyl]azanium implique son interaction avec diverses cibles moléculaires. Le groupe chlorophényle peut interagir avec les enzymes et les récepteurs, conduisant à des changements dans leur activité. La fraction azanium peut participer à des réactions de transfert de protons, affectant la réactivité globale du composé. Ces interactions peuvent moduler les voies biologiques et entraîner des effets physiologiques spécifiques.
Applications De Recherche Scientifique
(4-Chlorophenyl)methylazanium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl)methylazanium involves its interaction with various molecular targets. The chlorophenyl group can interact with enzymes and receptors, leading to changes in their activity. The azanium moiety can participate in proton transfer reactions, affecting the overall reactivity of the compound. These interactions can modulate biological pathways and result in specific physiological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Clocinizine : Un antihistaminique avec un groupe chlorophényle similaire.
Chlorcyclizine : Un autre antihistaminique présentant des similitudes structurales.
3-((4-Chlorophényl)sélanyl)-1-méthyl-1H-indole : Un composé aux propriétés antioxydantes et anti-inflammatoires.
Unicité
Le [(4-Chlorophényl)méthyl]azanium est unique en raison de sa combinaison spécifique d'un groupe chlorophényle et d'une fraction méthylidène azanium. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux dans diverses applications.
Propriétés
Formule moléculaire |
C8H7ClN+ |
|---|---|
Poids moléculaire |
152.60 g/mol |
Nom IUPAC |
(4-chlorophenyl)methyl-methylidyneazanium |
InChI |
InChI=1S/C8H7ClN/c1-10-6-7-2-4-8(9)5-3-7/h1-5H,6H2/q+1 |
Clé InChI |
KVLFCTBGGQTVGS-UHFFFAOYSA-N |
SMILES canonique |
C#[N+]CC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


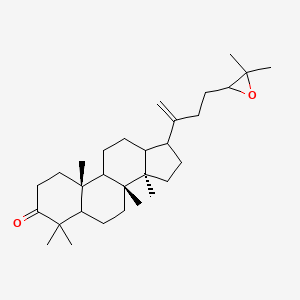
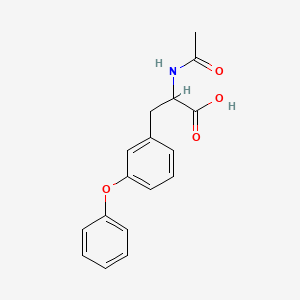

![5,5-Dimethyl-3-{2-[(4-phenoxyphenyl)amino]ethenyl}cyclohex-2-EN-1-one](/img/structure/B12437711.png)
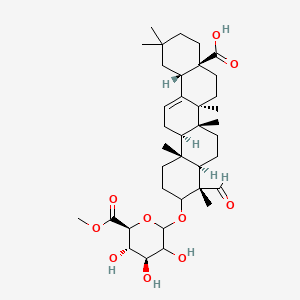
![tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate](/img/structure/B12437719.png)
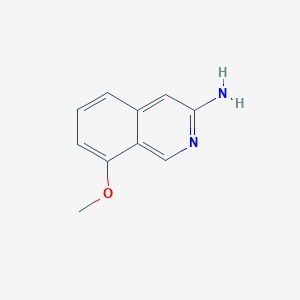



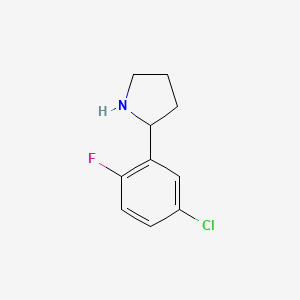
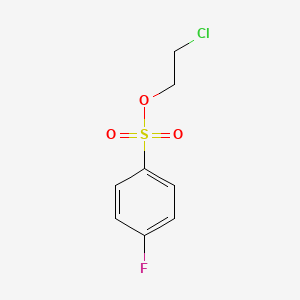
![N-[(2E)-3-(2-Fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide](/img/structure/B12437760.png)

